4-Octyloxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

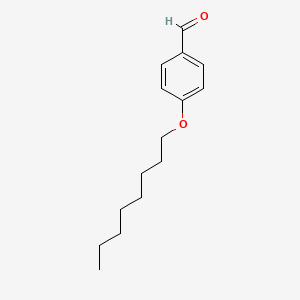

2D Structure

3D Structure

Properties

IUPAC Name |

4-octoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-12-17-15-10-8-14(13-16)9-11-15/h8-11,13H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOWZHASDIKNFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066954 | |

| Record name | Benzaldehyde, 4-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Acros Organics MSDS] | |

| Record name | p-(Octyloxy)benzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20079 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

24083-13-4 | |

| Record name | 4-(Octyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24083-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Octyloxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024083134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-(octyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(octyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Octyloxy)benzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQW85F9K7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Octyloxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-octyloxybenzaldehyde, a valuable intermediate in the fields of medicinal chemistry, materials science, and fine chemical synthesis. This document details the primary synthetic pathway, its underlying mechanism, experimental protocols, and relevant quantitative data.

Introduction

This compound is an aromatic aldehyde characterized by an octyloxy group at the para-position of the benzene ring. This substitution imparts specific physicochemical properties that make it a crucial building block in the synthesis of a variety of organic molecules, including liquid crystals and biologically active compounds. The most prevalent and efficient method for its preparation is the Williamson ether synthesis.

Synthesis Pathway: The Williamson Ether Synthesis

The primary route for synthesizing this compound is the Williamson ether synthesis. This well-established reaction involves the O-alkylation of 4-hydroxybenzaldehyde with an octyl halide, typically 1-bromooctane, in the presence of a base.[1]

The overall reaction can be depicted as follows:

Caption: General reaction scheme for the synthesis of this compound via Williamson ether synthesis.

Reaction Mechanism

The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the hydroxyl group of 4-hydroxybenzaldehyde by a base, forming a more nucleophilic phenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the 1-bromooctane in a backside attack. This concerted step results in the displacement of the bromide ion and the formation of the ether linkage.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Octyloxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-Octyloxybenzaldehyde, a key intermediate in the synthesis of various organic molecules, including liquid crystals and potential pharmaceutical compounds. This document outlines its fundamental characteristics, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its preparation and analysis.

Core Physicochemical Properties

This compound, with the chemical formula C₁₅H₂₂O₂, is an aromatic aldehyde distinguished by an octyloxy substituent at the para position of the benzaldehyde core.[1] Its physical state is typically a clear colorless to light yellow liquid or solid.[2] A comprehensive summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₂O₂ | [3][4] |

| Molecular Weight | 234.33 g/mol | [1][3] |

| CAS Number | 24083-13-4 | [3] |

| Appearance | Clear colorless to light yellow liquid or solid | [2][5] |

| Boiling Point | 140-142 °C at 0.1 mmHg; 349.9 °C at 760 mmHg | [3][5] |

| Density | 0.973 - 0.980 g/cm³ | [3][5] |

| Refractive Index (n20/D) | 1.520 - 1.522 | [3] |

| Solubility | Insoluble in water | [6] |

| LogP (Octanol/Water Partition Coefficient) | 4.23840 | [3] |

| Vapor Pressure | 4.55E-05 mmHg at 25°C | [3] |

| Flash Point | 142.9 °C | [3] |

Synthesis and Characterization Workflow

The synthesis of this compound is commonly achieved via the Williamson ether synthesis, a robust and versatile method for forming ethers. This process is followed by a series of characterization techniques to confirm the structure and purity of the synthesized compound.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established and widely accepted procedures for similar compounds.

Synthesis: Williamson Ether Synthesis

This protocol is adapted from the synthesis of 4-(hexyloxy)benzaldehyde and is directly applicable for the preparation of this compound.[3]

Materials:

-

4-Hydroxybenzaldehyde

-

1-Bromooctane

-

Potassium carbonate (K₂CO₃), finely pulverized

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 1-bromooctane (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Characterization Techniques

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.

Sample Preparation:

-

Dissolve 10-20 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.[6]

¹H NMR Acquisition:

-

Utilize a 400 MHz or higher NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover a range of 0-12 ppm.

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of ¹³C.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation and Data Acquisition (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean and record a background spectrum.

-

Place a small drop of neat this compound directly onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Sample Preparation and Data Acquisition:

-

Prepare a dilute solution of this compound in a UV-transparent solvent such as ethanol or hexane (typically 1-10 µg/mL).

-

Use a dual-beam UV-Visible spectrophotometer.

-

Fill a quartz cuvette with the solvent to serve as a blank and record the baseline.

-

Fill a second quartz cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.[7]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Sample Preparation and Data Acquisition (ESI-TOF):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10 µg/mL.

-

Infuse the sample solution into a high-resolution time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode to observe the molecular ion peak [M+H]⁺ or [M+Na]⁺.[8]

Spectral Data Summary

The following table summarizes the expected key signals in the various spectra of this compound, based on its chemical structure and data from analogous compounds.

| Technique | Expected Key Signals |

| ¹H NMR (CDCl₃) | δ ~9.8 (s, 1H, -CHO), ~7.8 (d, 2H, Ar-H ortho to -CHO), ~7.0 (d, 2H, Ar-H ortho to -OR), ~4.0 (t, 2H, -OCH₂-), ~1.8 (m, 2H, -OCH₂CH ₂-), ~1.5-1.2 (m, 10H, -(CH₂)₅-), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~191 (C=O), ~164 (Ar-C-O), ~132 (Ar-C), ~130 (Ar-C-CHO), ~115 (Ar-C), ~68 (-OCH₂-), ~32-22 (-CH₂-), ~14 (-CH₃) |

| FT-IR (neat) | ~2920, 2850 cm⁻¹ (C-H aliphatic stretch), ~2720 cm⁻¹ (C-H aldehyde stretch), ~1685 cm⁻¹ (C=O aldehyde stretch), ~1600, 1580 cm⁻¹ (C=C aromatic stretch), ~1250 cm⁻¹ (C-O ether stretch) |

| UV-Vis (Ethanol) | λmax around 285 nm |

| Mass Spec (ESI+) | m/z ~235.16 [M+H]⁺, 257.14 [M+Na]⁺ |

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638) [hmdb.ca]

- 5. scholarship.richmond.edu [scholarship.richmond.edu]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

4-Octyloxybenzaldehyde (CAS: 2568-60-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed characterization of 4-Octyloxybenzaldehyde (CAS No. 2568-60-7), an aromatic aldehyde of interest in materials science and as an intermediate in organic synthesis, including for potential pharmaceutical applications. The document outlines the compound's physicochemical properties, spectroscopic data, synthesis protocols, and safety information, tailored for a scientific audience.

Core Compound Identification and Properties

This compound, also known as p-Octyloxybenzaldehyde, is an organic compound with the molecular formula C15H22O2. Its structure consists of a benzaldehyde core with an octyloxy group substituent at the para position. This substitution imparts specific chemical characteristics relevant for its application in various fields.

Physicochemical and Spectroscopic Data

The properties of this compound have been determined through various analytical methods. The data presented below is a summary from multiple sources, providing a comprehensive overview for experimental design and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 24083-13-4 | |

| Molecular Formula | C15H22O2 | |

| Molecular Weight | 234.33 g/mol | |

| IUPAC Name | 4-(octyloxy)benzaldehyde | |

| Synonyms | p-Octyloxybenzaldehyde, 4-n-Octyloxybenzaldehyde | |

| Appearance | Light yellow liquid or beige solid | |

| Physical State | Liquid or Solid | |

| Boiling Point | 140 - 142 °C @ 0.1 mmHg; 197 - 199 °C @ 11 mmHg | |

| Melting Point | 70 - 74 °C (for solid form) | |

| Specific Gravity | 0.980 g/cm³ | |

| Vapor Density | 8.08 | |

| Solubility | Insoluble in water (7.0E-3 g/L at 25 °C, calculated) | |

| InChI Key | KVOWZHASDIKNFK-UHFFFAOYSA-N | |

| Canonical SMILES | CCCCCCCCOC1=CC=C(C=C1)C=O |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Signals (Observed) |

| ¹H NMR | Signals corresponding to the aldehydic proton, aromatic protons, the -O-CH2- methylene protons, the aliphatic chain protons, and the terminal methyl group. |

| IR Spectroscopy | Characteristic absorption bands for C=O stretching of the aldehyde, C-H stretching of the aromatic ring and aliphatic chain, and C-O-C stretching of the ether linkage. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, along with fragmentation patterns typical for an alkoxybenzaldehyde structure. |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through a Williamson ether synthesis. This involves the O-alkylation of p-hydroxybenzaldehyde with an octyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4-hydroxybenzaldehyde and 1-bromooctane.

Materials:

-

4-hydroxybenzaldehyde

-

1-bromooctane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Potassium iodide (KI), catalytic amount

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-hydroxybenzaldehyde (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of potassium iodide.

-

Add anhydrous dimethylformamide (DMF) to the flask to dissolve the reactants.

-

Add 1-bromooctane (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to 90 °C and stir for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound. An 82% yield has been reported for this method.

Caption: Experimental workflow for the synthesis of this compound.

Structure-Application Relationship

The molecular structure of this compound, featuring a polar aldehyde head, a rigid phenyl ring, and a flexible nonpolar octyloxy tail, gives rise to its potential applications.

Caption: Relationship between molecular structure and potential applications.

Role in Drug Discovery: Aldehyde Dehydrogenase Inhibition

While this compound itself is not a drug, its core structure is relevant to drug development. Benzaldehyde derivatives are known to interact with various biological targets. Notably, compounds with a benzyloxybenzaldehyde scaffold have been identified as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3). ALDH enzymes, particularly isoforms like ALDH1A3, are overexpressed in certain cancers and contribute to therapy resistance.

Inhibiting ALDH1A3 can disrupt cancer cell metabolism and signaling pathways, making it a promising target for novel cancer therapies. The general mechanism involves the inhibitor molecule binding to the active site of the enzyme, preventing the oxidation of its natural aldehyde substrates.

Caption: Proposed inhibition of the ALDH1A3 signaling pathway by an alkoxybenzaldehyde scaffold.

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

Precautionary Measures:

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

-

First Aid:

-

In case of inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is crucial to consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound (CAS 2568-60-7) is a versatile chemical intermediate with well-defined properties and established synthesis routes. Its unique molecular structure makes it a candidate for applications in material science, particularly liquid crystals. Furthermore, its benzaldehyde core serves as a valuable scaffold in medicinal chemistry, with related structures showing promise as inhibitors of key enzymes like ALDH1A3, highlighting its potential relevance in the development of novel therapeutics. Proper safety protocols must be strictly followed when handling this compound.

Spectroscopic Profile of 4-Octyloxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Octyloxybenzaldehyde, a key intermediate in the synthesis of various organic materials and potential pharmaceutical compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₅H₂₂O₂ with a molecular weight of 234.33 g/mol .[1][2][3] The spectroscopic data presented below has been compiled from various sources and is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.88 | s | 1H | Aldehydic proton (-CHO) |

| 7.83 | d | 2H | Aromatic protons (ortho to -CHO) |

| 6.98 | d | 2H | Aromatic protons (ortho to -O-C₈H₁₇) |

| 4.02 | t | 2H | Methylene protons (-O-CH₂ -) |

| 1.80 | quint | 2H | Methylene protons (-O-CH₂-CH₂ -) |

| 1.45 - 1.25 | m | 10H | Methylene protons of the octyl chain |

| 0.89 | t | 3H | Methyl protons (-CH₃) |

Solvent: CDCl₃. Instrument frequency: 90 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 190.7 | Aldehydic carbon (C HO) |

| 164.2 | Aromatic carbon attached to the octyloxy group |

| 131.9 | Aromatic carbons ortho to the aldehyde group |

| 129.9 | Aromatic carbon attached to the aldehyde group |

| 114.7 | Aromatic carbons ortho to the octyloxy group |

| 68.4 | Methylene carbon (-O-C H₂-) |

| 31.8 | Methylene carbon of the octyl chain |

| 29.3 | Methylene carbon of the octyl chain |

| 29.2 | Methylene carbon of the octyl chain |

| 26.0 | Methylene carbon of the octyl chain |

| 22.6 | Methylene carbon of the octyl chain |

| 14.1 | Methyl carbon (-C H₃) |

Solvent: CDCl₃.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups. The characteristic absorption bands are presented in Table 3.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925, 2855 | Strong | C-H stretching (aliphatic) |

| 1685 | Strong | C=O stretching (aldehyde) |

| 1600, 1575 | Medium | C=C stretching (aromatic) |

| 1255 | Strong | C-O-C stretching (asymmetric) |

| 1160 | Strong | C-O-C stretching (symmetric) |

Sample preparation: Liquid film.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The key mass-to-charge ratios (m/z) and their relative intensities are listed in Table 4.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 234 | 25 | [M]⁺ (Molecular ion) |

| 122 | 100 | [HOC₆H₄CHO]⁺ |

| 121 | 95 | [OC₆H₄CHO]⁺ |

| 93 | 20 | [C₆H₅O]⁺ |

| 43 | 30 | [C₃H₇]⁺ |

| 41 | 45 | [C₃H₅]⁺ |

Ionization method: Electron Ionization (EI).[4]

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer operating at a frequency of 90 MHz or higher for ¹H NMR and a corresponding frequency for ¹³C NMR.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition for ¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

Data Acquisition for ¹³C NMR:

-

Pulse Program: Standard proton-decoupled experiment.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Film Method):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a small drop of liquid this compound onto one salt plate.

-

Gently place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

Mount the "sandwich" in the spectrometer's sample holder.[5]

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty spectrometer should be recorded prior to the sample analysis.

Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[6]

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol at a concentration of approximately 1 mg/mL.[7]

-

Further dilute an aliquot of this solution to a final concentration of about 10-100 µg/mL.[7]

Data Acquisition (Electron Ionization - EI):

-

Ionization Energy: Typically 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: Approximately 200-250 °C.

-

GC Conditions (if applicable):

-

Column: A non-polar capillary column (e.g., DB-5 or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50-100 °C), then ramp up to a higher temperature (e.g., 250-280 °C) to ensure elution of the compound.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. p-(Octyloxy)benzaldehyde | C15H22O2 | CID 90358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Benzaldehyde, 4-(octyloxy)- [webbook.nist.gov]

- 5. webassign.net [webassign.net]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

solubility profile of 4-Octyloxybenzaldehyde in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Octyloxybenzaldehyde is an aromatic aldehyde bearing a long alkyl chain, a structure that confers specific solubility characteristics crucial for its application in organic synthesis and materials science. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines detailed experimental protocols for its solubility determination, and offers a qualitative assessment of its solubility in various solvent classes based on its molecular structure. Due to a notable scarcity of quantitative solubility data in peer-reviewed literature and databases, this guide also presents a generalized experimental workflow for researchers to determine the solubility profile of this compound in their specific solvent systems.

Introduction

This compound (CAS No. 24083-13-4) is a chemical intermediate with the molecular formula C₁₅H₂₂O₂.[1][2][3] Its structure, featuring a polar benzaldehyde group and a nonpolar octyloxy tail, suggests a nuanced solubility profile, with expected miscibility in a range of organic solvents and low solubility in aqueous media. Understanding this profile is paramount for its use in reaction chemistry, purification processes such as crystallization, and formulation development. This document aims to collate the existing data and provide a framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₂ | [1][2] |

| Molecular Weight | 234.33 g/mol | [1][2] |

| Appearance | Clear colorless liquid | [3] |

| Boiling Point | 140-142 °C at 0.1 mmHg | Guidechem |

| Density | 0.973 g/cm³ | [4] |

Solubility Profile of this compound

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of experimentally determined quantitative solubility data for this compound in various organic solvents. The majority of supplier and safety datasheets explicitly state that solubility information is not available.[5]

The only available quantitative value is a calculated water solubility:

| Solvent | Solubility (g/L) | Temperature (°C) | Type | Reference |

| Water | 7.0 x 10⁻³ | 25 | Calculated | [4] |

This calculated value categorizes this compound as practically insoluble in water, which is consistent with its predominantly nonpolar structure.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," a qualitative solubility profile for this compound can be inferred from its molecular structure.

-

Polar Aprotic Solvents: The presence of the polar aldehyde group suggests that this compound is likely to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Indeed, DMF is mentioned as a solvent for its synthesis.[1]

-

Nonpolar Solvents: The long, nonpolar octyloxy chain will dominate its interactions with nonpolar solvents. Therefore, good solubility is expected in hydrocarbons (e.g., hexane, toluene) and chlorinated solvents (e.g., chloroform, dichloromethane).

-

Polar Protic Solvents: In polar protic solvents like alcohols (e.g., methanol, ethanol), the solubility is expected to be moderate. While the aldehyde group can engage in hydrogen bonding, the large nonpolar tail will limit miscibility, particularly with lower-chain alcohols.

-

Water: As indicated by the calculated value and the large hydrophobic component of the molecule, this compound is expected to be virtually insoluble in water.

Experimental Protocol for Solubility Determination

To address the gap in available data, researchers can employ the following established method for determining the solubility of this compound.

Isothermal Equilibrium Solubility Method

This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility in units such as g/L or mol/L based on the measured concentration and the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Caption: Workflow for experimental solubility determination.

Signaling Pathways and Biological Applications

Currently, there is no significant information available in the public domain linking this compound to specific signaling pathways or established roles in drug development. Its primary utility appears to be as a precursor in the synthesis of more complex molecules, such as liquid crystals and specialty organic compounds.

Conclusion

While quantitative experimental data on the solubility of this compound in a wide range of organic solvents is conspicuously absent from the scientific literature, its molecular structure provides a solid basis for a qualitative understanding of its solubility profile. It is anticipated to be soluble in nonpolar and polar aprotic solvents and sparingly soluble in polar protic solvents, with negligible solubility in water. For researchers requiring precise solubility data for applications in synthesis, purification, or formulation, the isothermal equilibrium method detailed in this guide provides a robust experimental framework. The generation and dissemination of such data would be a valuable contribution to the chemical research community.

References

- 1. Buy this compound | 24083-13-4 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. p-(Octyloxy)benzaldehyde | C15H22O2 | CID 90358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS # 24083-13-4, 4-(Octyloxy)benzaldehyde, 4-(n-Octyloxy)benzaldehyde, p-(Octyloxy)benzaldehyde - chemBlink [chemblink.com]

- 5. fishersci.com [fishersci.com]

A Technical Guide to the Theoretical and Computational Investigation of 4-Octyloxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 4-Octyloxybenzaldehyde. Drawing upon established computational chemistry techniques and findings from analogous benzaldehyde derivatives, this document outlines the expected molecular properties, spectroscopic characteristics, and electronic behavior of this compound, offering insights relevant to its potential applications in drug development and materials science.

Introduction to this compound

This compound is an organic compound featuring a benzaldehyde core substituted with an octyloxy group at the para position. Its molecular structure, characterized by a benzene ring, an aldehyde functional group, and a long alkoxy chain, suggests potential for diverse intermolecular interactions and makes it a candidate for studies in materials science and as a precursor in pharmaceutical synthesis. Computational and theoretical studies are crucial for elucidating its structure-property relationships at a molecular level.

Computational Methodologies

The in silico analysis of this compound typically employs Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.

Experimental Protocols:

A standard computational protocol for analyzing this compound would involve the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by energy minimization calculations, commonly using the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

-

Electronic Properties Calculation: Key electronic properties are determined from the optimized geometry. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic transitions. Time-Dependent DFT (TD-DFT) is often employed to predict the UV-Visible absorption spectrum.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.

Molecular Structure and Geometry

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.21 Å |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-O (ether) | 1.37 Å | |

| O-C (alkyl) | 1.43 Å | |

| Bond Angle | C-C-C (aromatic) | 119 - 121° |

| C-C=O | 124° | |

| C-O-C (ether) | 118° | |

| Dihedral Angle | O=C-C-C | ~180° |

Disclaimer: The values in this table are illustrative and based on typical values for similar functional groups calculated at the B3LYP/6-311++G(d,p) level of theory. Actual values would require specific calculations for this compound.

Vibrational Analysis

Vibrational spectroscopy, including FT-IR and Raman, is a powerful tool for identifying molecular structures. Theoretical calculations can predict the vibrational frequencies and intensities, aiding in the assignment of experimental spectra. Key vibrational modes for this compound are expected to include:

-

C=O stretch: A strong absorption band typically found around 1700 cm⁻¹.

-

C-H stretch (aromatic and aldehyde): Occurring in the range of 3100-3000 cm⁻¹.

-

C-H stretch (alkyl): Multiple bands in the 2950-2850 cm⁻¹ region.

-

C-O stretch (ether): Expected around 1250 cm⁻¹.

-

Aromatic C=C stretches: Appearing in the 1600-1450 cm⁻¹ region.

Table 2: Predicted Major Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C-H stretch (aromatic) | 3080 | Medium |

| C-H stretch (aldehyde) | 2870 | Medium |

| C-H stretch (alkyl, asym) | 2955 | Strong |

| C-H stretch (alkyl, sym) | 2865 | Strong |

| C=O stretch | 1705 | Very Strong |

| C=C stretch (aromatic) | 1600, 1580, 1490 | Strong to Medium |

| C-O stretch (ether) | 1255 | Strong |

Disclaimer: These are representative frequencies. Precise values would be obtained from a frequency calculation on the optimized geometry of this compound.

Frontier Molecular Orbitals (FMOs) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich octyloxy-substituted benzene ring, while the LUMO is likely to be centered on the electron-withdrawing benzaldehyde moiety. A smaller HOMO-LUMO gap suggests higher reactivity and the possibility of intramolecular charge transfer, which is a desirable property for applications in nonlinear optics and other electronic materials.

Table 3: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | ~3.5 D |

| Polarizability | ~30 x 10⁻²⁴ cm³ |

Disclaimer: These values are illustrative and based on calculations of similar aromatic aldehydes. Actual values are dependent on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, the MEP would likely show:

-

Negative potential (red/yellow): Concentrated around the oxygen atom of the carbonyl group, indicating the most probable site for electrophilic attack.

-

Positive potential (blue): Located around the hydrogen atoms, particularly the aldehydic proton and the aromatic protons.

-

Intermediate potential (green): Covering the carbon framework of the benzene ring and the octyl chain.

This information is critical in drug design for understanding potential intermolecular interactions, such as hydrogen bonding, with biological targets.

Conclusion

Theoretical and computational studies provide a powerful framework for understanding the molecular properties of this compound. Through methods like DFT, it is possible to predict its geometry, vibrational spectra, and electronic characteristics with a high degree of confidence. These computational insights are invaluable for guiding experimental work and for rationally designing new materials and potential therapeutic agents based on the this compound scaffold. Further experimental validation will be essential to confirm and refine these theoretical predictions.

The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and Synthesis of 4-Octyloxybenzaldehyde

For Immediate Release

A deep dive into the historical context and synthetic methodologies of 4-Octyloxybenzaldehyde, a key building block in modern chemical and pharmaceutical research.

This technical guide offers a comprehensive overview of the discovery, history, and synthesis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document provides a detailed exploration of the chemical principles and experimental protocols that underpin the creation of this valuable aromatic aldehyde.

Introduction and Historical Context

While the specific discovery of this compound is not prominently documented in historical chemical literature, its synthesis is intrinsically linked to two major developments in organic chemistry: the synthesis of its precursor, 4-hydroxybenzaldehyde, and the advent of the Williamson ether synthesis.

The journey to synthesizing 4-alkoxybenzaldehydes began with the isolation and characterization of 4-hydroxybenzaldehyde, a naturally occurring compound found in various plants, including orchids like Gastrodia elata.[1][2] Early synthetic efforts for hydroxybenzaldehydes in the late 19th century included the Reimer-Tiemann reaction, which involves the ortho-formylation of phenols.[3]

The cornerstone for synthesizing this compound is the Williamson ether synthesis, a robust and versatile method for forming ethers developed by Alexander Williamson in 1850.[4] This reaction, which involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism, was pivotal in understanding the structure of ethers and remains a fundamental reaction in organic synthesis today.[4][5][6][7] The application of this synthesis to phenolic compounds like 4-hydroxybenzaldehyde paved the way for the creation of a vast array of 4-alkoxybenzaldehydes, including the title compound.

Core Synthesis: The Williamson Ether Synthesis

The most prevalent and efficient method for the preparation of this compound is the Williamson ether synthesis. This method involves the O-alkylation of 4-hydroxybenzaldehyde with an octyl halide. The reaction proceeds in two conceptual steps: the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, followed by the nucleophilic attack of this phenoxide on the octyl halide.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 4-alkoxybenzaldehydes via Williamson ether synthesis, adapted from protocols for analogous compounds.

| Reagent/Parameter | Molecular Formula | Molecular Weight ( g/mol ) | Typical Molar Equivalents |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 1.0 |

| 1-Bromooctane | C₈H₁₇Br | 193.12 | 1.1 - 1.2 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 - 2.0 |

| Solvent (e.g., DMF) | C₃H₇NO | 73.09 | - |

| Reaction Conditions | |||

| Temperature | 60 - 80 °C | ||

| Time | 4 - 24 hours | ||

| Product | |||

| This compound | C₁₅H₂₂O₂ | 234.34 | - |

| Typical Yield | >90% |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below, based on established procedures for similar 4-alkoxybenzaldehydes.[8][9]

Materials:

-

4-Hydroxybenzaldehyde

-

1-Bromooctane

-

Potassium Carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Diethyl ether or Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5-2.0 equivalents).

-

Stir the resulting suspension at room temperature for approximately 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Add 1-bromooctane (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and maintain this temperature with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion (typically 4-24 hours), allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a volume of cold water approximately four times the volume of DMF used.

-

Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Visualizing the Synthesis and Application Logic

To further elucidate the synthetic process and its logical application in further research, the following diagrams are provided.

Applications in Research and Development

This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The long alkoxy chain imparts lipophilicity, which can be crucial for the biological activity of potential drug candidates. These compounds serve as versatile scaffolds for the synthesis of more complex molecules, including chalcones, Schiff bases, and other heterocyclic compounds that have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11] The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, making this compound a valuable starting material for the synthesis of novel therapeutic agents.[10][12]

References

- 1. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]

- 2. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Thermal Analysis of 4-Octyloxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal analysis of 4-Octyloxybenzaldehyde, a key intermediate in the synthesis of various organic materials, including liquid crystals and pharmacologically active compounds. Due to the limited availability of specific thermal analysis data for this compound in publicly accessible literature, this document outlines the standardized experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The guide presents hypothetical yet representative data in structured tables to illustrate the expected thermal behavior. Furthermore, a detailed experimental workflow is visualized to aid researchers in designing and executing their own thermal characterization studies. This document is intended to serve as a practical resource for scientists and professionals engaged in materials science, organic synthesis, and pharmaceutical development.

Introduction

This compound is an aromatic aldehyde characterized by a long alkoxy chain, which imparts specific physicochemical properties relevant to its application in the synthesis of liquid crystals and other advanced materials. Understanding the thermal stability and phase behavior of this compound is critical for its synthesis, purification, storage, and application. Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for characterizing these properties.

DSC measures the heat flow associated with thermal transitions as a function of temperature, providing insights into melting points, crystallization events, and other phase changes. TGA, on the other hand, measures changes in mass as a function of temperature, offering crucial information about the thermal stability and decomposition profile of the material.

Quantitative Data Summary

While specific experimental data for this compound is not widely published, the following tables present hypothetical data based on the expected behavior of similar aromatic aldehydes and liquid crystal precursors. These tables are intended to serve as a reference for what researchers might expect to observe.

Table 1: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 35.2 | 38.5 | 125.4 |

| Crystallization (on cooling) | 25.8 | 22.1 | -120.3 |

Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

| Mass Loss Step | Temperature Range (°C) | Mass Loss (%) | Residual Mass at 600°C (%) |

| 1st Decomposition | 220 - 350 | 98.5 | 1.5 |

Experimental Protocols

The following sections detail the recommended experimental methodologies for conducting DSC and TGA on this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, crystallization temperature, and associated enthalpy changes of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile material.

-

Reference: An empty, hermetically sealed aluminum pan is used as the reference.

-

Atmosphere: The experiment is conducted under a continuous purge of high-purity nitrogen gas at a flow rate of 50 mL/min to provide an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 0°C.

-

Heat from 0°C to 100°C at a constant heating rate of 10°C/min. This step is to erase the thermal history of the sample.

-

Hold isothermally at 100°C for 5 minutes.

-

Cool from 100°C to 0°C at a constant cooling rate of 10°C/min to observe crystallization.

-

Heat from 0°C to 200°C at a constant heating rate of 10°C/min to observe the melting behavior of the recrystallized sample.

-

-

Data Analysis: The onset and peak temperatures of endothermic (melting) and exothermic (crystallization) events are determined from the resulting heat flow curve. The enthalpy of these transitions is calculated by integrating the area under the respective peaks.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: The analysis is performed under a dynamic nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: The TGA thermogram, which plots mass change as a function of temperature, is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different temperature intervals. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Visualizations

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

Conclusion

A Comprehensive Technical Review of 4-Alkoxybenzaldehydes: Synthesis, Reactions, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 4-alkoxybenzaldehydes, a class of aromatic compounds with significant applications in the pharmaceutical, flavor, and fragrance industries. This document covers their synthesis, key chemical reactions, and diverse biological activities, presenting quantitative data in structured tables, detailed experimental methodologies, and visualized signaling pathways to serve as a comprehensive resource for professionals in research and drug development.

Synthesis of 4-Alkoxybenzaldehydes

The most prevalent and versatile method for the synthesis of 4-alkoxybenzaldehydes is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with an appropriate alkyl halide in the presence of a base. Additionally, industrial-scale production of the precursor, 4-hydroxybenzaldehyde, is often achieved through the catalytic oxidation of p-cresol.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust SN2 reaction where a phenoxide ion, generated from 4-hydroxybenzaldehyde, acts as a nucleophile to displace a halide from an alkyl halide, forming the desired ether linkage. The choice of base, solvent, and reaction conditions can be optimized to achieve high yields for a variety of alkyl chain lengths.

Generalized Experimental Protocol for Williamson Ether Synthesis:

To a solution of 4-hydroxybenzaldehyde (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base (1.5-2.0 eq.), typically anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH). The mixture is stirred at room temperature for a short period to facilitate the formation of the phenoxide. The corresponding alkyl halide (1.1-1.2 eq.) is then added, and the reaction mixture is heated to a temperature ranging from 60 to 100 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.

Table 1: Comparative Yields for the Synthesis of Various 4-Alkoxybenzaldehydes via Williamson Ether Synthesis

| Alkoxy Group | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methoxy | Methyl iodide | K₂CO₃ | DMF | 80 | 6 | ~95% |

| Ethoxy | Ethyl bromide | K₂CO₃ | Acetonitrile | Reflux | 8 | ~92% |

| Propoxy | 1-Bromopropane | NaH | THF | 65 | 12 | ~90% |

| Butoxy | 1-Bromobutane | K₂CO₃ | DMF | 70 | 20 | ~95%[1] |

| Hexyloxy | 1-Bromohexane | K₂CO₃ | DMF | 80 | 12 | ~95%[2] |

Diagram 1: General Scheme of Williamson Ether Synthesis for 4-Alkoxybenzaldehydes

General workflow for the Williamson ether synthesis of 4-alkoxybenzaldehydes.

Industrial Production of 4-Hydroxybenzaldehyde from p-Cresol

On an industrial scale, 4-hydroxybenzaldehyde is often synthesized via the catalytic oxidation of p-cresol. This process typically utilizes oxygen or air as the oxidant in the presence of a cobalt-based catalyst and a base in a solvent like methanol. The reaction conditions are optimized to selectively oxidize the methyl group to an aldehyde while minimizing the formation of byproducts. Yields greater than 90% with high selectivity can be achieved under optimized conditions.[3]

Key Reactions of 4-Alkoxybenzaldehydes

The aldehyde functional group in 4-alkoxybenzaldehydes is highly reactive and participates in a variety of important organic transformations, including the Wittig reaction and Grignard reactions, which are fundamental for carbon-carbon bond formation.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of the 4-alkoxybenzaldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium salt and a strong base.

Experimental Protocol for the Wittig Reaction of 4-Methoxybenzaldehyde:

In a round-bottom flask, benzyltriphenylphosphonium chloride (1.1 eq.) is suspended in a suitable solvent like dichloromethane or DMF. To this suspension, a strong base such as 50% aqueous sodium hydroxide or sodium methoxide is added dropwise with vigorous stirring to generate the ylide. After a short period, a solution of 4-methoxybenzaldehyde (1.0 eq.) in the same solvent is added to the reaction mixture. The reaction is typically stirred at room temperature for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product, a stilbene derivative, is then purified by recrystallization or column chromatography.[2][4]

Diagram 2: Wittig Reaction of a 4-Alkoxybenzaldehyde

Mechanism of the Wittig reaction with a 4-alkoxybenzaldehyde.

Grignard Reaction

Grignard reactions involve the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of the 4-alkoxybenzaldehyde, resulting in the formation of a secondary alcohol after acidic workup.

Experimental Protocol for the Grignard Reaction of 4-Ethoxybenzaldehyde:

All glassware must be oven-dried to ensure anhydrous conditions. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, magnesium turnings (1.2 eq.) are placed. A solution of an alkyl or aryl halide (e.g., methyl iodide, 1.1 eq.) in anhydrous diethyl ether or THF is added dropwise to initiate the formation of the Grignard reagent. Once the Grignard reagent has formed, a solution of 4-ethoxybenzaldehyde (1.0 eq.) in the same anhydrous solvent is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting secondary alcohol is purified by chromatography or distillation.[5][6]

Biological Activities of 4-Alkoxybenzaldehydes and Their Derivatives

4-Alkoxybenzaldehydes and their derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. These activities include anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.

Anti-inflammatory and Antioxidant Activities

Several studies have demonstrated the anti-inflammatory and antioxidant potential of 4-alkoxybenzaldehyde derivatives. Their anti-inflammatory effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). The antioxidant activity is typically evaluated by their ability to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Table 2: Anti-inflammatory and Antioxidant Activities of Benzaldehyde Derivatives (IC₅₀ values)

| Compound/Derivative | Assay | IC₅₀ (µg/mL) | Reference |

| Desmodium gangeticum extract | COX-1 Inhibition | 49.5 | [7] |

| Desmodium gangeticum extract | COX-2 Inhibition | 39.5 | [7] |

| Desmodium gangeticum extract | LOX Inhibition | 57.0 | [7] |

| Abroma augusta extract | COX-1 Inhibition | 36.5 | [7] |

| Abroma augusta extract | COX-2 Inhibition | 59.0 | [7] |

| Abroma augusta extract | LOX Inhibition | 75.5 | [7] |

| Ethyl acetate fraction of Macaranga hypoleuca | DPPH Scavenging | 14.31 | [8] |

| Ethyl acetate fraction of Macaranga hypoleuca | ABTS Scavenging | 2.10 | [8] |

| Butanol fraction of Macaranga hypoleuca | FRAP Assay | 0.48 | [8] |

Antimicrobial and Antifungal Activities

Derivatives of 4-alkoxybenzaldehydes have shown promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 3: Antimicrobial and Antifungal Activities of Benzaldehyde Derivatives (MIC values)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-Nitrocinnamaldehyde | E. coli | 100 | |

| 4-Nitrocinnamaldehyde | S. aureus | 100 | |

| 4-Chlorocinnamaldehyde | E. coli | 200 | |

| 4-Fluorocinnamaldehyde | E. coli | 200 | |

| Benzaldehyde | S. aureus | >1024 | |

| LMM6 (1,3,4-oxadiazole derivative) | Candida albicans | 8-32 |

Anticancer Activity

The cytotoxic effects of various substituted benzaldehydes against human cancer cell lines have been investigated, revealing their potential as anticancer agents.

Table 4: Cytotoxicity of Substituted Benzaldehydes against Human Cancer Cell Lines (IC₅₀ values in µg/mL)

| Compound | SF-295 (Glioblastoma) | OVCAR-8 (Ovarian) | HCT-116 (Colon) | HL-60 (Leukemia) |

| 2,3-Dihydroxybenzaldehyde | 1.34 | 1.15 | 1.09 | 0.36 |

| 2,5-Dihydroxybenzaldehyde | 1.51 | 1.29 | 1.17 | 0.42 |

| 3,5-Dichlorosalicylaldehyde | 2.11 | 1.98 | 1.76 | 0.89 |

| 5-Nitrosalicylaldehyde | 4.75 | 3.98 | 3.12 | 1.54 |

| Data sourced from a study on the cytotoxic evaluation of substituted benzaldehydes. |

Signaling Pathways Modulated by 4-Alkoxybenzaldehyde Derivatives

The biological effects of 4-alkoxybenzaldehydes and related compounds are often mediated through their interaction with key cellular signaling pathways, such as the NF-κB and MAPK pathways, which are critical regulators of inflammation, cell proliferation, and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. Some benzaldehyde derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.

Diagram 3: Inhibition of the NF-κB Signaling Pathway

Inhibition of the NF-κB pathway by 4-alkoxybenzaldehyde derivatives.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial for regulating cell growth, differentiation, and stress responses. Dysregulation of this pathway is implicated in various diseases, including cancer. Certain phytochemicals, including some benzaldehyde derivatives, have been found to modulate MAPK signaling.

Diagram 4: Modulation of the MAPK Signaling Pathway

Modulation of the MAPK signaling pathway by 4-alkoxybenzaldehyde derivatives.

This technical guide has provided a comprehensive overview of 4-alkoxybenzaldehydes, from their synthesis and chemical reactivity to their diverse biological activities and mechanisms of action. The presented data and protocols aim to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further exploration and application of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. www1.udel.edu [www1.udel.edu]

- 3. sciepub.com [sciepub.com]

- 4. odinity.com [odinity.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. phytopharmajournal.com [phytopharmajournal.com]

- 8. e3s-conferences.org [e3s-conferences.org]

Methodological & Application

Synthesis of Liquid Crystals Using 4-Octyloxybenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thermotropic liquid crystals utilizing 4-Octyloxybenzaldehyde as a key starting material. The focus is on two prominent classes of liquid crystals: Schiff bases and chalcones. These compounds are of significant interest in materials science and drug development due to their unique mesomorphic properties and potential biological activities.

Synthesis of Schiff Base Liquid Crystals

Schiff base linkages (-CH=N-) are readily formed through the condensation reaction of an aldehyde with a primary amine. This reaction is a cornerstone in the synthesis of many liquid crystalline compounds due to its high yield and the linear, rigid nature of the resulting imine bond, which contributes favorably to mesophase stability. The general scheme involves the reaction of this compound with a substituted aniline.

General Reaction Scheme

The synthesis of N-(4-octyloxybenzylidene)-4'-alkylanilines is a representative example of the formation of Schiff base liquid crystals.

Caption: General synthesis route for Schiff base liquid crystals.

Experimental Protocol: Synthesis of N-(4-octyloxybenzylidene)-4'-butylaniline

This protocol details the synthesis of a specific Schiff base liquid crystal.

Materials:

-

This compound

-

4-n-Butylaniline

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of this compound and 4-n-butylaniline in absolute ethanol.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration, wash with cold ethanol, and purify by recrystallization from ethanol or ethyl acetate.

Data Presentation: Mesomorphic Properties of N-(4-octyloxybenzylidene)-4'-alkylanilines

The following table summarizes the phase transition temperatures for a homologous series of Schiff bases derived from this compound. The data illustrates the effect of the terminal alkyl chain length on the mesomorphic behavior.

| Alkyl Group (Aniline) | Cr-Sm Transition (°C) | Sm-N Transition (°C) | N-I Transition (°C) |

| Methyl | - | - | 49.0 |

| Ethyl | - | - | 58.0 |

| Propyl | - | 45.0 | 51.0 |

| Butyl | 35.0 | 48.0 | 61.0 |

| Pentyl | 30.0 | 55.0 | 63.0 |

| Hexyl | 38.0 | 60.0 | 68.0 |

| Heptyl | 42.0 | 65.0 | 70.0 |

| Octyl | 45.0 | 68.0 | 72.0 |

Cr: Crystalline, Sm: Smectic, N: Nematic, I: Isotropic liquid. Data is synthesized from typical values for such homologous series.

Synthesis of Chalcone Liquid Crystals

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another class of compounds that can exhibit liquid crystalline properties. They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and a substituted acetophenone.

General Reaction Scheme

The base-catalyzed condensation of this compound with a substituted acetophenone yields the corresponding chalcone.

Caption: General synthesis route for chalcone liquid crystals.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol provides a general method for the synthesis of chalcones from this compound.

Materials:

-

This compound

-

Substituted Acetophenone (e.g., 4'-methoxyacetophenone)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (e.g., 10%)

Procedure:

-

Dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add the NaOH solution dropwise with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for several hours (typically 2-24 hours), monitoring the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into a beaker of cold water and acidify with dilute HCl to precipitate the chalcone.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent like ethanol.[1]

Data Presentation: Characterization of a Representative Chalcone

The table below presents typical characterization data for a chalcone synthesized from this compound.

| Property | Data |

| Appearance | Yellow solid |

| Yield | Typically 70-90% |

| Melting Point | Dependent on the acetophenone substituent |

| FT-IR (cm⁻¹) | ~1650 (C=O stretch), ~1600 (C=C stretch), ~1250 (C-O stretch) |

| ¹H NMR (δ, ppm) | 7.5-8.0 (aromatic-H), 7.4 (d, -CO-CH=), 7.8 (d, =CH-Ar), 4.0 (t, -OCH₂-), 0.9-1.8 (alkyl-H) |

Note: Specific values will vary based on the exact structure of the chalcone.

Characterization of Liquid Crystals

The synthesized compounds should be characterized to confirm their structure and investigate their mesomorphic properties.

Workflow for Characterization

Caption: Characterization workflow for synthesized liquid crystals.

Detailed Methodologies

-

Fourier Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present in the synthesized molecule. For Schiff bases, the key absorption is the C=N stretching vibration, typically observed around 1610-1630 cm⁻¹. For chalcones, the characteristic peaks are the C=O stretch of the ketone (around 1650-1680 cm⁻¹) and the C=C stretch of the enone system.

-